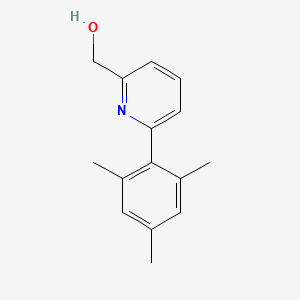

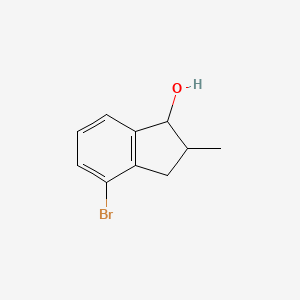

4-Bromo-2-methylindan-1-ol

Übersicht

Beschreibung

Molecular Structure Analysis

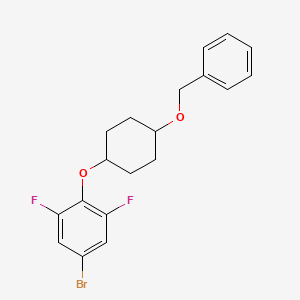

The molecular structure of 4-Bromo-2-methylindan-1-ol is determined by its molecular formula, C10H11BrO. Unfortunately, the detailed structural analysis is not available in the retrieved resources.Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-methylindan-1-ol are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis

4-Bromo-2-methylindan-1-ol has a molecular weight of 223.1 g/mol. Unfortunately, the detailed physical and chemical properties are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Functionalization

The synthesis and polymerization behavior of monomers based on 4-bromo-2-methylindan derivatives have been extensively studied. Hallensleben and Mödler (1998) explored the synthesis of hydroxyindanone-based polymers, utilizing 4-bromo-7-hydroxy-3-methylindan-I-one as a fundamental building block. These monomers were polymerized through free radical polymerization, resulting in polymers with significant chelating abilities towards various metal ions. This work highlights the potential of 4-bromo-2-methylindan derivatives in creating polymers with specific functionalities, such as metal ion chelation, which could be valuable in materials science and chemistry (Hallensleben & Mödler, 1998).

Antimicrobial Agent Synthesis

Research into substituted phenyl azetidines as potential antimicrobial agents by Doraswamy and Ramana (2013) demonstrates another application of bromoindan derivatives in medicinal chemistry. While not directly utilizing 4-bromo-2-methylindan-1-ol, the methodology involves the reaction of bromo phenyl derivatives, showcasing the broader utility of bromoindan compounds in synthesizing bioactive molecules with potential antimicrobial properties (Doraswamy & Ramana, 2013).

Organic Synthesis and Catalysis

The role of bromoindan derivatives in organic synthesis and catalysis is also noteworthy. Fang and Li (2007) investigated the copper-catalyzed intramolecular O-vinylation of bromohomoallylic alcohols, showing a preference for 4-exo ring closure. Their research demonstrates the utility of bromoindan derivatives in facilitating specific types of ring closures, essential for synthesizing cyclic organic compounds with potential applications in pharmaceuticals and materials science (Fang & Li, 2007).

Metal Ion Sensing and Imaging

Yadav and Singh (2018) developed fluorescent sensors for aluminum ion detection based on bromoindan derivatives, highlighting their potential in environmental monitoring and bioimaging. These sensors exhibit "OFF-ON" type fluorescence in the presence of Al3+ ions, demonstrating the application of bromoindan derivatives in developing sensitive and selective probes for metal ions, which could be useful in environmental science and biological research (Yadav & Singh, 2018).

Safety And Hazards

The safety data sheet for a similar compound, Bromo-1-indanol, mentions that it causes skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a comfortable position for breathing .

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUYQILMSVDWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

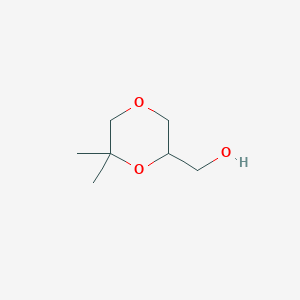

CC1CC2=C(C1O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylindan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)

![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)